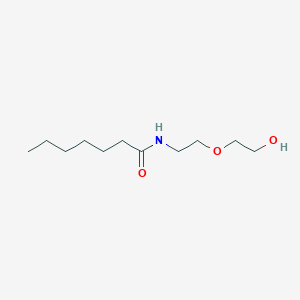

N-(2-hydroxyethoxyethyl)-heptan-amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-[2-(2-hydroxyethoxy)ethyl]heptanamide |

InChI |

InChI=1S/C11H23NO3/c1-2-3-4-5-6-11(14)12-7-9-15-10-8-13/h13H,2-10H2,1H3,(H,12,14) |

InChI Key |

PXURLUXGTTZTNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways of N 2 Hydroxyethoxyethyl Heptan Amide

Classical Synthetic Routes for N-(2-hydroxyethoxyethyl)-heptan-amide

Traditional methods for the synthesis of this compound rely on well-established reactions in organic chemistry. These routes are often characterized by their straightforward application and the use of readily available starting materials.

Ester Aminolysis and Amidation Reactions

A primary and direct route to this compound is through the aminolysis of a heptanoic acid ester, such as methyl heptanoate (B1214049) or ethyl heptanoate, with 2-(2-aminoethoxy)ethanol (B1664899). This nucleophilic acyl substitution reaction involves the attack of the amine on the ester carbonyl group, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide and an alcohol byproduct. chemistrysteps.com While this reaction can be performed thermally, it often requires high temperatures and long reaction times due to the relatively poor leaving group ability of the alkoxy group. chemistrysteps.com

The direct amidation of heptanoic acid with 2-(2-aminoethoxy)ethanol is another fundamental approach. This reaction typically requires heating to drive off the water formed during the reaction, shifting the equilibrium towards the product. The direct thermal condensation of acids and amines is possible but usually necessitates high temperatures (above 160 °C). mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Methyl heptanoate | 2-(2-aminoethoxy)ethanol | Heat | This compound | Moderate | chemistrysteps.com |

| Heptanoic acid | 2-(2-aminoethoxy)ethanol | High Temperature (>160°C) | This compound | Moderate to Good | mdpi.com |

Carboxylic Acid Activation and Coupling Strategies

To circumvent the harsh conditions of direct thermal amidation, various carboxylic acid activation methods can be employed. These strategies involve converting the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine under milder conditions. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. researchgate.net

Another approach is the conversion of heptanoic acid to a more reactive acyl derivative, such as an acyl chloride or anhydride (B1165640). Heptanoyl chloride, for instance, reacts readily with 2-(2-aminoethoxy)ethanol, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

| Heptanoic Acid Derivative | Coupling Reagent/Method | Amine | Base | Product | Reference |

| Heptanoic acid | EDC/HOBt | 2-(2-aminoethoxy)ethanol | N,N-Diisopropylethylamine | This compound | researchgate.net |

| Heptanoyl chloride | - | 2-(2-aminoethoxy)ethanol | Triethylamine | This compound | |

| Heptanoic anhydride | - | 2-(2-aminoethoxy)ethanol | Pyridine | This compound |

Alternative Synthetic Approaches (e.g., Reductive Amination, Nitrile Hydrolysis)

While less direct, other classical methods can be adapted for the synthesis of this compound. Reductive amination offers a pathway starting from heptanal (B48729). The aldehyde can react with 2-(2-aminoethoxy)ethanol to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine, N-(heptyl)-2-(2-hydroxyethoxy)ethan-1-amine. Subsequent acylation would be required to form the final amide. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com

Nitrile hydrolysis presents another potential, albeit multi-step, route. Heptanenitrile could theoretically be hydrolyzed to heptanamide (B1606996), which could then be further elaborated. However, controlling the hydrolysis to stop at the amide stage can be challenging, as the reaction often proceeds to the carboxylic acid under acidic or basic conditions. The Ritter reaction provides a method to form amides from nitriles and alcohols in a strong acid environment.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods that offer greater efficiency, selectivity, and sustainability. These approaches are applicable to the synthesis of this compound and can overcome some of the limitations of classical routes.

Organocatalysis and Biocatalysis for Stereoselective Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. For amide bond formation, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative amidation of aldehydes with amines. nih.gov In a potential application, heptanal could be reacted with 2-(2-aminoethoxy)ethanol in the presence of an NHC catalyst and an oxidant to form this compound. 6-Halo-2-pyridones have also been identified as efficient bifunctional organocatalysts for ester aminolysis. nih.gov

Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity and mild reaction conditions. Lipases, in particular, are widely used for the synthesis of amides. nih.govnih.govpsu.edu The lipase-catalyzed amidation of heptanoic acid or its esters with 2-(2-aminoethoxy)ethanol in a suitable organic solvent or under solvent-free conditions can provide a green and efficient route to the target amide. nih.govpsu.eduresearchgate.net Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are often used to facilitate catalyst recovery and reuse. nih.govpsu.edu

| Catalytic System | Reactant 1 | Reactant 2 | Key Features | Product | Reference |

| N-Heterocyclic Carbene (NHC) | Heptanal | 2-(2-aminoethoxy)ethanol | Oxidative amidation | This compound | nih.gov |

| Lipase (e.g., Novozym 435) | Heptanoic acid/ester | 2-(2-aminoethoxy)ethanol | Mild conditions, high selectivity | This compound | nih.govnih.govpsu.edu |

| 6-Halo-2-pyridone | Methyl heptanoate | 2-(2-aminoethoxy)ethanol | Bifunctional catalysis of aminolysis | This compound | nih.gov |

Metal-Mediated and Metal-Free Catalysis

Transition metal catalysis has provided a plethora of methods for amide bond formation. Catalysts based on metals such as ruthenium, palladium, and copper can facilitate the direct amidation of carboxylic acids or the aminolysis of esters under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org Group (IV) metal complexes, including those of titanium, zirconium, and hafnium, have also been shown to catalyze direct amidation reactions. diva-portal.orgdiva-portal.org These catalytic systems often operate via mechanisms involving the activation of the carboxylic acid or ester.

In recent years, there has been a significant drive to develop metal-free catalytic systems for amide synthesis to avoid issues of metal contamination in the final product and to reduce environmental impact. Boron-based catalysts, for example, have been shown to be effective for direct amide formation. acs.org Additionally, transition-metal-free protocols for the transamidation of amides and the amidation of esters have been developed, often employing strong bases to facilitate the reaction at room temperature. nih.gov Propylphosphonic anhydride (T3P®) is another effective metal-free reagent that promotes the direct formation of amides from carboxylic acids. organic-chemistry.orgresearchgate.net

| Catalyst/Reagent | Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Group (IV) Metal Complexes (Ti, Zr, Hf) | Heptanoic acid | 2-(2-aminoethoxy)ethanol | Direct Amidation | This compound | diva-portal.orgdiva-portal.org |

| Boron-based catalysts | Heptanoic acid | 2-(2-aminoethoxy)ethanol | Direct Amidation | This compound | acs.org |

| Strong Base (e.g., LiHMDS) | Methyl heptanoate | 2-(2-aminoethoxy)ethanol | Metal-Free Amidation of Esters | This compound | nih.gov |

| Propylphosphonic Anhydride (T3P®) | Heptanoic acid | 2-(2-aminoethoxy)ethanol | Metal-Free Direct Amidation | This compound | organic-chemistry.orgresearchgate.net |

Mechanistic Investigations of N-(2-hydroxyethoxyethyl)-heptanamide Synthetic Reactions

The synthesis of N-(2-hydroxyethoxyethyl)-heptanamide, like other amidation reactions, can proceed through various mechanistic pathways depending on the chosen synthetic route. One of the well-studied mechanisms applicable to the direct amidation of heptanoic acid with 2-(2-aminoethoxy)ethanol involves the use of a boric acid catalyst.

Theoretical calculations and experimental evidence for analogous systems suggest that the catalytic cycle of boric acid-catalyzed amidation is more complex than a simple activation of the carboxylic acid. rsc.orgnih.gov It is proposed that the reaction does not proceed through a monomeric acyloxyboron intermediate as initially thought. nih.gov Instead, alternative mechanisms involving dimeric boron species are considered more likely. rsc.org

A plausible mechanistic pathway can be outlined as follows:

Formation of Borate Esters and Amine Adducts: Boric acid can react with both the carboxylic acid (heptanoic acid) and the amine [2-(2-aminoethoxy)ethanol] to form various boron-containing intermediates. Rapid interaction between the amine and the boron catalyst is a key initial step. nih.gov

Activation of the Carboxylic Acid: The formation of a dimeric B-X-B motif (where X can be oxygen or a nitrogen-containing group) is thought to be crucial for the activation of the carboxylic acid. nih.gov This dimeric structure facilitates the activation of the carboxylic acid and positions the amine for nucleophilic attack.

Nucleophilic Attack and Tetrahedral Intermediate Formation: The lone pair of electrons on the nitrogen atom of 2-(2-aminoethoxy)ethanol attacks the carbonyl carbon of the activated heptanoic acid, leading to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination of Water: A series of proton transfers within the intermediate complex facilitates the elimination of a water molecule.

Product Formation and Catalyst Regeneration: The final step involves the collapse of the tetrahedral intermediate to form the stable amide bond of N-(2-hydroxyethoxyethyl)-heptanamide and the regeneration of the boric acid catalyst, allowing it to re-enter the catalytic cycle.

The removal of water is a critical factor in driving the equilibrium towards the formation of the amide product. rsc.orgresearchgate.net This is often achieved through the use of molecular sieves or azeotropic distillation. researchgate.netmdpi.com

Green Chemistry Principles Applied to N-(2-hydroxyethoxyethyl)-heptanamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. For the synthesis of N-(2-hydroxyethoxyethyl)-heptanamide, several green approaches can be considered, with enzymatic catalysis being a prominent example.

Enzymatic Synthesis: The use of lipases as biocatalysts for amidation reactions offers a mild, selective, and environmentally friendly alternative to traditional chemical methods. nih.gov Specifically, immobilized Candida antarctica lipase B (CALB), often commercialized as Novozym 435, has been shown to be highly effective in catalyzing the synthesis of various N-acylethanolamines and related amides. nih.govresearchgate.netacs.org

The chemoenzymatic synthesis of N-(2-hydroxyethoxyethyl)-heptanamide would involve the direct condensation of heptanoic acid or its ester derivative with 2-(2-aminoethoxy)ethanol in the presence of a lipase. These reactions are typically carried out under mild conditions, often in a solvent like hexane (B92381) or even under solvent-free conditions, which further enhances the green credentials of the process. researchgate.net

The enzymatic approach offers several advantages in line with green chemistry principles:

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts. researchgate.net

Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures and pressures compared to conventional chemical methods, leading to energy savings. researchgate.net

Reduced Waste: The high selectivity and efficiency of enzymatic catalysis minimize waste generation.

Use of Renewable Resources: The substrates, such as fatty acids from vegetable oils, can be derived from renewable feedstocks.

A comparative overview of reaction conditions for the synthesis of similar fatty acid amides using enzymatic catalysis is presented in the interactive data table below.

| Acyl Donor | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Oleic Acid | Ethanolamine (B43304) | Novozym 435 | Hexane | 40 | 15 | 80-88 |

| Methyl Esters | Various Amines | Novozyme 435 | - | - | 2-24 | 41-98 |

| Oleic Acid | Ethanolamine | Lipozyme 435 | Limonene | 65 | Continuous Flow | 53 (isolated) |

| Lauric Acid | Monoethanolamine | Zirconium (IV) chloride | n-hexane/isopropanol | 65 | 3 | Optimized conversion |

This table is based on data from syntheses of analogous compounds and serves as a predictive model for the synthesis of N-(2-hydroxyethoxyethyl)-heptanamide.

Theoretical Considerations of Potential Biosynthetic Pathways and Enzymatic Transformations of N-(2-hydroxyethoxyethyl)-heptanamide Precursors

While specific biosynthetic pathways for N-(2-hydroxyethoxyethyl)-heptanamide have not been elucidated, theoretical pathways can be postulated based on the well-established biosynthesis of structurally related N-acylethanolamines (NAEs). mdpi.comnih.gov NAEs are a class of lipid mediators synthesized from membrane phospholipids (B1166683). mdpi.com

The primary biosynthetic route for NAEs involves a two-step enzymatic process:

N-Acylation of Phosphatidylethanolamine (B1630911) (PE): An N-acyltransferase enzyme transfers a fatty acyl group from the sn-1 position of a donor phospholipid to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE). mdpi.com

Release of NAE: A NAPE-specific phospholipase D (NAPE-PLD) then hydrolyzes the glycerophosphodiester bond of NAPE to release the NAE molecule and phosphatidic acid. nih.gov

For a hypothetical biosynthesis of N-(2-hydroxyethoxyethyl)-heptanamide, a similar enzymatic machinery could be envisioned. The key difference would lie in the initial substrate for N-acylation. Instead of PE, a phospholipid containing a 2-(2-aminoethoxy)ethanol head group would be required. The existence of such a phospholipid in nature is not currently known, making this a speculative pathway.

Alternatively, a more direct enzymatic amidation, similar to the chemoenzymatic synthesis described in the previous section, could be a plausible biological route. In this scenario, a specific amidase or lipase could catalyze the direct condensation of heptanoic acid (or its activated form, such as heptanoyl-CoA) with free 2-(2-aminoethoxy)ethanol. The reverse reaction of fatty acid amide hydrolase (FAAH), which normally degrades NAEs, has been shown to synthesize anandamide (B1667382) in vitro from arachidonic acid and ethanolamine, lending credence to this possibility. nih.gov

Further research into the enzymatic landscape of organisms that may produce analogous compounds could shed light on the potential for a natural biosynthetic pathway for N-(2-hydroxyethoxyethyl)-heptanamide.

Physicochemical and Interfacial Behavior Studies of N 2 Hydroxyethoxyethyl Heptan Amide

Surface Activity and Interfacial Tension Phenomena of N-(2-hydroxyethoxyethyl)-heptan-amide

This compound is an amphiphilic molecule, classified as a nonionic surfactant. Its structure comprises a hydrophobic heptyl (C7) tail and a hydrophilic headgroup containing both an ether linkage and a terminal hydroxyl group. This molecular architecture enables it to adsorb at interfaces, such as the air-water or oil-water interface, and consequently lower the surface or interfacial tension. The driving force for this adsorption is the reduction of unfavorable contact between the hydrophobic alkyl chain and the aqueous phase.

The effectiveness of a surfactant is often characterized by its ability to reduce surface tension. For nonionic surfactants, this property is influenced by the structure of both the hydrophobic and hydrophilic parts of the molecule. The heptyl chain provides the necessary hydrophobicity to drive the molecule to the interface. The hydrophilic headgroup, -(CH2)2-O-(CH2)2-OH, ensures water solubility and orients itself towards the aqueous phase. Fatty acid amides, in general, are known for their surface-active properties. researchgate.net Substituted monoamides, including alkanolamides, are commonly used as surfactants. researchgate.net

Studies on structurally similar compounds, such as N-alkyl-N-(2-hydroxyethyl)aldonamides, show that these molecules effectively reduce the surface tension of water. nih.gov The efficiency of surface tension reduction is related to the concentration of the surfactant in the bulk phase until the interface becomes saturated. At this point, further addition of the surfactant leads to the formation of aggregates (micelles) in the bulk solution, and the surface tension remains relatively constant. The concentration at which this occurs is the critical micelle concentration (CMC). The interfacial tension between two immiscible liquids, like oil and water, is also significantly reduced by the adsorption of this compound at the liquid-liquid interface, a key phenomenon for emulsification.

Micellization and Self-Assembly Characteristics in Aqueous and Non-Aqueous Systems

Like other surfactants, this compound molecules self-assemble into organized structures called micelles when their concentration in a solvent (typically water) exceeds the critical micelle concentration (CMC). wikipedia.org This process, known as micellization, is a thermodynamically favorable mechanism to minimize the contact between the hydrophobic tails and water. wikipedia.org The hydrophobic heptyl chains form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic headgroups form the outer corona, remaining in contact with the surrounding aqueous phase.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter that indicates the onset of micelle formation and the maximum concentration of monomeric surfactant in solution. wikipedia.org It is a sharp transition point observed in the physical properties of the surfactant solution. For this compound, the CMC can be determined by various experimental techniques that detect changes in solution properties as a function of surfactant concentration.

Common methods for determining the CMC of nonionic surfactants are summarized in the table below. Each method relies on monitoring a specific property that exhibits a distinct change at the CMC.

| Method | Principle |

| Surface Tensiometry | Measures the surface tension of the solution. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. |

| Conductometry | Measures the electrical conductivity of the solution. This method is more suitable for ionic surfactants but can sometimes be used for nonionic surfactants if there is a change in the mobility of charge carriers upon micellization. |

| Fluorometry (Fluorescence Spectroscopy) | Utilizes fluorescent probes (e.g., pyrene, Nile Red) that are sensitive to the polarity of their microenvironment. The probe partitions into the hydrophobic micellar core, causing a detectable change in its fluorescence spectrum (e.g., a shift in emission wavelength or a change in vibrational fine structure). |

| UV-Visible Spectrophotometry | Can be used if the surfactant or a solubilized dye absorbs UV or visible light. The absorbance or the position of the absorption maximum may change upon micellization. |

The CMC value is influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic headgroup, temperature, and the presence of electrolytes or other additives. For a surfactant with a C7 tail like this compound, the CMC is expected to be higher than for analogues with longer alkyl chains, as the hydrophobic driving force for micellization is weaker.

Aggregate Morphology and Structural Characterization

The shape and size of the aggregates formed by this compound depend on the surfactant's molecular geometry, which can be predicted by the surfactant packing parameter (p). This dimensionless number is defined as p = v / (a₀ * l), where 'v' is the volume of the hydrophobic tail, 'a₀' is the optimal headgroup area at the micelle surface, and 'l' is the length of the tail.

Spherical Micelles (p < 1/3): Typically formed by surfactants with large headgroups and relatively small tails.

Rod-like or Cylindrical Micelles (1/3 < p < 1/2): As the effective headgroup area decreases or the tail volume increases, micelles may grow into elongated structures.

Vesicles or Bilayers (1/2 < p < 1): Surfactants with geometries closer to cylindrical tend to form bilayer structures.

Given the flexible and relatively bulky hydrophilic headgroup of this compound, it is likely to form spherical or slightly ellipsoidal micelles in dilute aqueous solutions. The morphology of these self-assembled structures can be characterized using techniques such as Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), and Transmission Electron Microscopy (TEM).

Thermodynamic Parameters of Aggregation for this compound

The process of micellization is governed by thermodynamic principles, and its spontaneity and stability can be described by key thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. tandfonline.comscielo.br These parameters provide insight into the driving forces behind self-assembly.

The Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process. For nonionic surfactants, it can be calculated from the CMC using the equation:

ΔG°mic ≈ RT ln(CMC)

where R is the ideal gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction. A negative ΔG°mic value signifies that micellization is a spontaneous process. researchgate.net

The enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be determined calorimetrically (e.g., using Isothermal Titration Calorimetry, ITC) or from the temperature dependence of the CMC via the van't Hoff equation. nih.gov For many nonionic surfactants, ΔH°mic is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature. researchgate.net

The entropy of micellization (ΔS°mic) reflects the change in randomness of the system. It is calculated using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

| Thermodynamic Parameter | Significance | Driving Force Contribution |

| ΔG°mic (Gibbs Free Energy) | Spontaneity of micellization | Must be negative for spontaneous aggregation. |

| ΔH°mic (Enthalpy) | Heat absorbed or released | Can be positive or negative; often reflects changes in hydrogen bonding and van der Waals interactions. |

| ΔS°mic (Entropy) | Change in system disorder | Typically large and positive; often the main driving force due to the hydrophobic effect. |

Interactions of this compound with Model Biological Membranes and Lipid Bilayers (in vitro)

The interaction of surfactants with biological membranes is a critical area of study, as these interactions can lead to changes in membrane properties, permeability, and ultimately, cell lysis. nih.govresearchgate.net this compound, as a nonionic surfactant, is expected to interact with model lipid bilayers (e.g., liposomes or vesicles) primarily through hydrophobic and hydrogen-bonding interactions.

The process of surfactant-membrane interaction can be described in several stages:

Monomer Partitioning: At low concentrations (below the CMC), surfactant monomers partition from the aqueous phase into the lipid bilayer. cambridge.org The hydrophobic heptyl tail inserts into the acyl chain region of the bilayer, while the polar headgroup resides near the lipid headgroups at the membrane-water interface. This insertion can alter the packing of lipid molecules and increase the fluidity of the membrane. researchgate.net

Membrane Saturation: As the concentration of the surfactant increases, the bilayer becomes saturated with surfactant monomers. This can lead to significant perturbations, such as changes in membrane thickness, curvature stress, and the formation of transient pores, which can increase membrane permeability. nih.gov

Membrane Solubilization: At and above a certain critical concentration, the structural integrity of the lipid bilayer is compromised, and it begins to break down into mixed micelles composed of both lipid and surfactant molecules. nih.gov This process is known as solubilization.

The nonionic nature of this compound suggests that its interactions will be less dominated by strong electrostatic forces compared to ionic surfactants. cambridge.org Its relatively short C7 chain may lead to less disruptive interactions compared to surfactants with longer chains, which can integrate more deeply and cause greater disorder within the bilayer. The ability of the headgroup to form hydrogen bonds could also influence its interaction with the polar headgroups of phospholipids (B1166683) in the membrane.

Molecular Interactions and Mechanistic Biochemical Investigations of N 2 Hydroxyethoxyethyl Heptan Amide

In vitro Ligand-Protein Binding Dynamics and Receptor Interaction Studies

There is currently no published research detailing the binding affinity or specific protein targets of N-(2-hydroxyethoxyethyl)-heptanamide. Investigations into its potential receptor interactions, which would form the basis of its pharmacological activity, have not been documented.

Biochemical Modulation: In vitro Enzyme Kinetics and Inhibition/Activation Studies

Information regarding the effect of N-(2-hydroxyethoxyethyl)-heptanamide on enzyme activity is not available. Consequently, no data on its potential inhibitory or activating properties, nor any kinetic parameters of such interactions, can be presented.

Allosteric Modulation and Conformational Changes Induced by N-(2-hydroxyethoxyethyl)-heptanamide (in isolated systems)

The capacity of N-(2-hydroxyethoxyethyl)-heptanamide to act as an allosteric modulator, binding to a site on a protein distinct from the active site to alter its conformation and function, has not been studied.

Comparative Analysis of N-(2-hydroxyethoxyethyl)-heptanamide with Endogenous Amide Lipids (e.g., Palmitoylethanolamide, Oleoylethanolamide) in Model Systems

While the endogenous amide lipids Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) are well-researched, no comparative studies involving N-(2-hydroxyethoxyethyl)-heptanamide have been performed. Such an analysis would be crucial to understanding its potential physiological role in relation to these key signaling molecules.

Studies on Cellular Transport Mechanisms and Intracellular Distribution of N-(2-hydroxyethoxyethyl)-heptanamide (in cell culture models)

The mechanisms by which N-(2-hydroxyethoxyethyl)-heptanamide might enter cells and its subsequent distribution within intracellular compartments are unknown. Research in cell culture models, which would elucidate these processes, has not been reported.

Analytical and Spectroscopic Characterization Methodologies for N 2 Hydroxyethoxyethyl Heptan Amide

Chromatographic Techniques for Separation and Quantification of N-(2-hydroxyethoxyethyl)-heptan-amide

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. The choice of technique depends on the volatility and polarity of the compound.

Reversed-phase liquid chromatography (RPLC) is a powerful technique for the analysis of moderately polar to nonpolar compounds like this compound. In RPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions.

For the separation of this compound, a C18 or C8 column would be suitable. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection can be accomplished using a variety of detectors, including ultraviolet (UV) detectors (if the molecule contains a chromophore, though simple amides have weak UV absorbance at low wavelengths) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer.

Table 1: Illustrative Reversed-Phase Liquid Chromatography Parameters for Amide Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Mass Spectrometer (MS) |

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a trimethylsilyl (B98337) ether.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

Table 2: Typical Gas Chromatography-Mass Spectrometry Operating Conditions for Amide Analysis

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (10 min) |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | m/z 40-500 |

| Ion Source Temperature | 230 °C |

Spectroscopic Methods for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the heptanoyl chain, the ethoxyethyl group, the amide N-H proton, and the hydroxyl O-H proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the protons. For instance, the protons on the carbon adjacent to the carbonyl group would appear as a triplet, while the methyl protons at the end of the heptanoyl chain would also be a triplet. The protons of the ethoxyethyl chain would show more complex splitting patterns due to their proximity to the amide and hydroxyl groups. The resonance of the N-H proton of an amide can be broad.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift (typically around 170-180 ppm). The carbons of the alkyl chain and the ethoxyethyl group would have specific chemical shifts that can be assigned based on their electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~174 |

| N-H | ~6.5-8.0 (broad) | - |

| O-H | Variable | - |

| CH₂ (adjacent to C=O) | ~2.2 (triplet) | ~36 |

| Alkyl CH₂ chain | ~1.2-1.6 (multiplets) | ~22-32 |

| Terminal CH₃ | ~0.9 (triplet) | ~14 |

| N-CH₂ | ~3.4 (quartet) | ~40 |

| O-CH₂ (amide side) | ~3.6 (triplet) | ~69 |

| O-CH₂ (hydroxyl side) | ~3.5 (triplet) | ~72 |

| CH₂-OH | ~3.7 (triplet) | ~61 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of the amide and hydroxyl functional groups.

The IR spectrum would show a characteristic strong absorption band for the amide C=O stretching vibration (Amide I band) around 1640 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The O-H stretching vibration of the hydroxyl group would be a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing non-polar bonds. The C-C bond vibrations within the heptanoyl chain would give rise to distinct Raman signals. The amide I band is also typically observed in the Raman spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |

| N-H (amide) | Stretching | ~3300 (sharp) | ~3300 |

| C-H (alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C=O (amide) | Stretching (Amide I) | ~1640 (strong) | ~1640 |

| N-H (amide) | Bending (Amide II) | ~1550 | Weak |

| C-N (amide) | Stretching | ~1250 | ~1250 |

| C-O (ether/alcohol) | Stretching | 1050-1150 | Weak |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with fragmentation techniques (MS/MS), it can provide valuable structural information. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

In an EI-MS experiment, the molecule would be fragmented in a predictable manner. The molecular ion peak [M]⁺ would be observed, and characteristic fragment ions would arise from the cleavage of bonds within the molecule. For example, cleavage of the C-C bonds in the heptanoyl chain would produce a series of alkyl fragments. A prominent fragment would likely correspond to the heptanoyl cation.

In ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ would be the dominant species. In MS/MS analysis, this precursor ion would be selected and fragmented by collision-induced dissociation (CID). The resulting product ions would provide information about the connectivity of the molecule. For instance, fragmentation could occur at the amide bond or along the ethoxyethyl chain, allowing for the confirmation of the different structural components of this compound.

X-ray Crystallography and Solid-State Characterization of this compound

The solid-state properties of this compound, including its crystal structure and polymorphism, are crucial for understanding its physical and chemical behavior. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org

For a molecule like this compound, which possesses a flexible heptanamide (B1606996) chain and a polar head group with hydroxyl and ether functionalities, single-crystal X-ray diffraction would provide invaluable insights. The process begins with the growth of a high-quality single crystal, which can be a challenging step for flexible amide molecules. Slow evaporation from a suitable solvent or controlled cooling are common crystallization techniques.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be constructed, revealing the precise coordinates of each atom. wikipedia.org

Key structural information that would be obtained for this compound includes:

Bond lengths and angles: Confirming the covalent structure and identifying any unusual geometric parameters. For instance, the planarity of the amide bond is a key feature. nih.gov

Conformation: Determining the torsion angles along the aliphatic chain and the hydroxyethoxyethyl group, which would reveal the molecule's preferred shape in the solid state.

Intermolecular interactions: The presence of the hydroxyl and amide groups suggests the prominent role of hydrogen bonding in the crystal packing. bohrium.com X-ray crystallography would map out the network of N-H···O=C and O-H···O hydrogen bonds, which govern the supramolecular assembly. van der Waals interactions between the heptyl chains would also be characterized.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in fatty acid amides. purdue.edu Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing different polymorphic forms of this compound. Each polymorph would produce a unique PXRD pattern.

While specific crystallographic data for this compound is not publicly available, a hypothetical data table based on studies of similar long-chain amides is presented below to illustrate the type of information that would be generated. nsf.gov

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5 |

| b (Å) | 8.2 |

| c (Å) | 25.0 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1120 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.05 |

| Hydrogen Bond (N-H···O=C) | Yes |

| Hydrogen Bond (O-H···O) | Yes |

This table is illustrative and not based on experimental data for this compound.

Method Development and Validation for this compound Analysis in Research Samples

The accurate quantification of this compound in research samples, such as biological matrices or reaction mixtures, necessitates the development and validation of robust analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of amide compounds. nih.govnih.gov

Method Development

The initial stage of method development involves selecting the appropriate technique and optimizing the experimental conditions. For a non-volatile and polar compound like this compound, reversed-phase HPLC with UV or mass spectrometry (MS) detection would be a suitable choice.

Key development steps would include:

Column Selection: A C18 or C8 stationary phase would likely provide adequate retention and separation from matrix components.

Mobile Phase Optimization: A gradient elution using a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol would be developed to achieve a good resolution and reasonable analysis time. researchgate.net

Detector Selection: If the compound possesses a chromophore, UV detection would be a simple and cost-effective option. However, for higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) would be preferable.

Sample Preparation: A crucial step to remove interfering substances and concentrate the analyte. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov

Method Validation

Once the method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. The validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). pharmaguideline.comijarsct.co.in The main validation parameters are:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by analyzing blank and spiked samples.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the response versus the concentration, and the correlation coefficient (r²) is calculated. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage recovery is then calculated. youtube.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Analysis in one laboratory, by one analyst, on one instrument, over a short period.

Intermediate Precision (Inter-assay precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment. pharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijarsct.co.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. youtube.com

Below is a hypothetical data table summarizing typical validation results for an HPLC method for a similar amide compound. nih.govresearchgate.net

| Validation Parameter | Hypothetical Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Repeatability (%RSD) | < 2.0% |

| Intermediate Precision (%RSD) | < 3.0% |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.5 |

| Specificity | No interference from blank matrix |

This table is illustrative and not based on experimental data for this compound.

Theoretical and Computational Chemistry Approaches to N 2 Hydroxyethoxyethyl Heptan Amide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry and chemical reactivity.

Methodology and Findings: A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G+(d,p), which provides a good balance between accuracy and computational cost. nih.gov Such calculations for N-(2-hydroxyethoxyethyl)-heptan-amide yield its most stable three-dimensional conformation.

From the optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. For this compound, the MEP map would show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the amide, ether, and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be located around the hydrogen atoms, particularly the hydroxyl and amide protons.

Note: The data in this table are hypothetical, representing typical values for a molecule of this type as specific quantum chemical studies on this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Properties

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing deep insights into conformational flexibility and interactions with the environment, such as a solvent. osti.govresearchgate.netmdpi.com

Methodology and Findings: A typical MD simulation would involve placing a single this compound molecule in a simulation box filled with an explicit solvent, like water, to mimic physiological conditions. A force field (e.g., GROMOS, AMBER) is chosen to define the potential energy of the system. The simulation is run for a duration of nanoseconds to microseconds, tracking the trajectory of every atom. researchgate.net

Analysis of the MD trajectory reveals the conformational landscape of the molecule. The flexible heptyl chain and the ethoxyethyl group can adopt numerous conformations. Analysis tools like Root Mean Square Deviation (RMSD) can track how the molecule's structure changes relative to its starting conformation, while the Radius of Gyration (Rg) can measure its compactness over time.

Solvation properties are studied by analyzing the distribution of solvent molecules around the solute. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding a water molecule at a certain distance from specific atoms, such as the hydroxyl hydrogen or the amide oxygen. This reveals the structure of the solvation shells and the strength of hydrogen bonding between the amide and the surrounding water molecules.

Table 7.2.1: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Type | Purpose |

|---|---|---|

| Force Field | GROMOS54a7 | Defines the potential energy function for atoms and bonds. |

| Solvent Model | SPC/E Water | Represents the explicit water molecules in the system. |

| System Size | ~5000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Molecular Docking and Binding Energy Predictions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netsemanticscholar.org This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Methodology and Findings: As this compound shares structural similarities with endocannabinoids and other fatty acid amides, a plausible hypothetical target for docking studies is the enzyme Fatty Acid Amide Hydrolase (FAAH). This enzyme is responsible for the degradation of various bioactive amides.

The docking process begins with the three-dimensional structures of the ligand (this compound) and the receptor (FAAH, e.g., PDB ID: 2WJ1). The ligand is then placed into the binding site of the enzyme, and an algorithm samples a vast number of possible conformations and orientations. Each orientation is scored based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov The most favorable poses are those with the lowest binding energy scores.

Analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the hydroxyl and amide groups of the ligand would be predicted to form hydrogen bonds with polar amino acid residues in the FAAH active site, while the heptyl chain would likely engage in hydrophobic interactions.

Table 7.3.1: Hypothetical Docking Results for this compound with FAAH

| Parameter | Result | Description |

|---|---|---|

| Binding Energy | -6.8 kcal/mol | Estimated binding affinity; more negative values indicate stronger binding. |

| Interacting Residues | Ser241, Tyr214, Ile238 | Key amino acids in the FAAH active site predicted to interact with the ligand. |

| Hydrogen Bonds | 1 (with Ser241) | The amide carbonyl oxygen forms a hydrogen bond with the hydroxyl group of Ser241. |

Note: This data is for illustrative purposes, as specific docking studies for this compound against FAAH have not been published.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for this compound and Analogues

QSPR and QSAR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR). nih.govnih.gov These models are valuable for predicting the properties and activities of new, unsynthesized molecules.

Methodology and Findings: To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ for enzyme inhibition) is required. For each compound in the dataset, a set of numerical values known as molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. The resulting model can then be used to predict the activity of new analogues of this compound before they are synthesized. For example, a QSAR model might reveal that increasing the length of the alkyl chain positively correlates with activity up to a certain point, while adding more polar groups decreases it.

Table 7.4.1: Example of a QSAR Dataset for N-(2-hydroxyethoxyethyl)-amide Analogues

| Compound | Alkyl Chain Length | LogP | Polar Surface Area (Ų) | Hypothetical Activity (pIC₅₀) |

|---|---|---|---|---|

| Analogue 1 | 5 | 0.8 | 58.6 | 4.5 |

| This compound | 7 | 1.8 | 58.6 | 5.2 |

| Analogue 3 | 9 | 2.8 | 58.6 | 5.6 |

Note: This table represents a hypothetical dataset used to build a QSAR model. Real-world studies require larger and more diverse datasets for robust model development.

In silico Design and Virtual Screening of this compound Derivatives

In silico design and virtual screening are computational strategies used to identify promising new drug candidates from a large library of virtual compounds. nih.govnih.gov These methods leverage the insights gained from techniques like molecular docking and QSAR to rationally design molecules with improved properties.

Methodology and Findings: The design of new derivatives of this compound would be guided by previous computational results. For example, if docking studies showed that the heptyl chain does not fully occupy a hydrophobic pocket in the target protein, new derivatives with longer or branched alkyl chains could be designed. If QSAR models indicated that higher polarity is beneficial, modifications could be made to the hydroxyethoxyethyl moiety.

Once a virtual library of these newly designed derivatives is created, it can be subjected to virtual screening. This process uses rapid computational methods, often starting with filters based on drug-likeness rules (like Lipinski's Rule of Five) to eliminate unfavorable compounds. nih.gov The remaining compounds are then typically docked into the target protein's active site, and their predicted binding affinities are used to rank them. The top-ranked compounds are then prioritized for chemical synthesis and experimental testing. This approach significantly reduces the time and cost associated with identifying lead compounds in the drug discovery process.

Table 7.5.1: Hypothetical Design of this compound Derivatives

| Derivative ID | Modification | Design Rationale | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| D-001 | Replace heptyl with a nonyl chain | To better fill the hydrophobic pocket identified in docking. | -7.4 |

| D-002 | Add a second hydroxyl group to the ethyl chain | To form an additional hydrogen bond with the receptor. | -7.1 |

| D-003 | Replace heptyl with a cyclohexylheptyl group | To introduce rigidity and explore new hydrophobic interactions. | -7.6 |

Future Research Directions and Unexplored Avenues for N 2 Hydroxyethoxyethyl Heptan Amide

Development of Novel and Efficient Synthetic Strategies

The future of N-(2-hydroxyethoxyethyl)-heptan-amide research is intrinsically linked to the development of sustainable and efficient methods for its synthesis. While traditional chemical synthesis routes exist for fatty acid amides, emerging strategies in green chemistry and biocatalysis offer promising avenues for cleaner and more selective production.

Biocatalytic Approaches: The use of enzymes, particularly lipases, presents a significant opportunity for the environmentally friendly synthesis of this compound. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in catalyzing amidation reactions under mild conditions, often in solvent-free systems or green solvents. Future research should focus on optimizing reaction parameters, including enzyme immobilization techniques and the use of novel biocatalysts, to enhance yield and purity.

Green Chemistry Methodologies: Beyond biocatalysis, other green chemistry principles can be applied. This includes the exploration of solvent-free reactions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of renewable starting materials. A key research direction will be the development of one-pot synthetic procedures that minimize waste and purification steps.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme screening and engineering, process optimization, immobilization techniques. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, energy efficiency. | Optimization of microwave parameters, solvent selection, scalability. |

| Solvent-Free Reactions | Reduced solvent waste, simplified workup, cost-effective. | Catalyst development, investigation of reaction mechanisms under solvent-free conditions. |

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

The structural similarity of this compound to endogenous N-acylethanolamines (NAEs) positions it as a compelling candidate for a chemical probe to investigate biological signaling pathways. NAEs are a class of lipid mediators involved in a wide array of physiological processes, and many of their functions and receptors remain poorly understood, earning them the label of "orphan" ligands.

Future research could involve synthesizing derivatives of this compound tagged with fluorescent or radioactive labels. These tagged molecules would enable researchers to track the compound's distribution within cells and tissues, identify its binding partners, and elucidate its mechanism of action. The presence of the hydroxyethoxyethyl group may confer unique pharmacokinetic and pharmacodynamic properties compared to naturally occurring NAEs, potentially allowing for the selective targeting of specific pathways.

A particularly promising avenue is the development of activity-based probes based on the this compound scaffold. These probes could be designed to covalently bind to and identify enzymes involved in the metabolism of NAEs, such as fatty acid amide hydrolase (FAAH) or the less-characterized N-acylethanolamine-hydrolyzing acid amidase (NAAA). Such tools would be invaluable for understanding the regulation of NAE signaling and for the development of novel therapeutics.

Advancements in Analytical Techniques for Trace Detection and Isomer Discrimination

The study of this compound in biological systems necessitates the development of highly sensitive and specific analytical methods for its detection and quantification at trace levels. The field of lipidomics has seen significant advancements in mass spectrometry (MS)-based techniques that can be leveraged for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the current gold standard for the quantitative analysis of NAEs and is directly applicable to this compound. Future research should focus on optimizing LC separation methods to resolve potential isomers and developing highly sensitive MS/MS methods for unambiguous identification and quantification in complex biological matrices like plasma, cerebrospinal fluid, and tissue extracts.

Isomer Discrimination: A key analytical challenge in lipidomics is the differentiation of isomers. The exact position of functional groups can significantly impact biological activity. Advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS) and fragmentation techniques like ultraviolet photodissociation (UVPD), could be explored to differentiate this compound from its structural isomers. Chemical derivatization strategies that introduce a charge tag can also enhance ionization efficiency and induce specific fragmentation patterns for isomer identification.

| Analytical Technique | Application for this compound | Future Research Direction |

| LC-MS/MS | Quantitative analysis in biological samples. | Method development for ultra-trace detection, matrix effect mitigation. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for formula confirmation. | Coupling with advanced separation techniques for complex mixture analysis. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers based on their shape and size. | Development of collision cross-section libraries for confident identification. |

Interdisciplinary Research Prospects at the Interface of Chemistry, Materials Science, and Biochemistry

The unique amphiphilic nature of this compound, with its lipophilic heptanamide (B1606996) tail and hydrophilic hydroxyethoxyethyl headgroup, opens up exciting possibilities at the intersection of chemistry, materials science, and biochemistry.

Self-Assembling Materials: Fatty acid amides are known to self-assemble into various nanostructures, such as micelles, vesicles, and nanotubes. The specific architecture of this compound could lead to the formation of novel self-assembled materials with unique properties. Future research could explore the self-assembly behavior of this compound in different solvents and conditions, potentially leading to the development of new drug delivery systems, biocompatible coatings for medical devices, or scaffolds for tissue engineering. The presence of the ether linkage in the headgroup may influence the packing and stability of these assemblies.

Biocompatible Materials: The components of this compound—a fatty acid and a derivative of ethanolamine (B43304)—are biocompatible. This makes the compound an attractive building block for the creation of bio-based and biodegradable materials. Research could focus on incorporating this molecule into polymers or cross-linked networks to create materials with tailored properties, such as controlled degradation rates and the ability to release bioactive molecules.

Computational Predictions for Novel Applications of this compound in Research Tools

Computational modeling and simulation can play a pivotal role in guiding future experimental research on this compound. By predicting its properties and interactions, computational approaches can help to identify the most promising avenues for its application.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, including G-protein coupled receptors and enzymes involved in lipid metabolism. This can help to prioritize experimental screening efforts and provide insights into its potential biological activities.

Quantum Mechanical Calculations: These calculations can be employed to predict the compound's physicochemical properties, such as its solubility, conformational preferences, and spectroscopic signatures. This information is crucial for designing efficient synthetic routes and developing robust analytical methods.

Predictive Modeling for Materials Science: Computational simulations can also be used to predict the self-assembly behavior of this compound and the properties of the resulting materials. This can accelerate the design and discovery of new functional materials with applications in nanotechnology and biomedicine.

Q & A

Q. How can the synthesis of N-(2-hydroxyethoxyethyl)-heptan-amide be optimized to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For similar amides, refluxing in aprotic solvents (e.g., THF or DMF) with coupling agents like EDC/HOBt has proven effective . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted heptanoic acid and hydroxyethoxyethylamine intermediates. Monitoring reaction progress via TLC (Rf ~0.3–0.5) and adjusting stoichiometric ratios (e.g., 1.2:1 acid-to-amine) can improve yields to >85% .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical. For NMR:

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Based on structurally related amides (e.g., N,N-dimethylacetamide), use gloves , goggles , and fume hoods to avoid dermal/ocular exposure and inhalation. Store at –20°C in airtight containers to prevent hydrolysis. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does the hydroxyethoxyethyl moiety influence the compound’s solubility and stability in aqueous versus organic solvents?

- Methodological Answer : The polar hydroxyethoxyethyl group enhances aqueous solubility via hydrogen bonding (logP ~1.5 predicted). Stability studies in PBS (pH 7.4) at 37°C over 48 hours can quantify hydrolysis rates (HPLC monitoring). In non-polar solvents (e.g., hexane), aggregation may occur; dynamic light scattering (DLS) can assess colloidal stability .

Q. What experimental strategies resolve contradictions in biological activity data across different in vitro models?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell line variability, serum interference). Implement triangulation by:

Q. Can computational modeling predict the compound’s interactions with lipid bilayers or protein targets?

Q. How does this compound’s stability vary under oxidative or photolytic stress?

- Methodological Answer : Conduct forced degradation studies :

- Oxidative stress : Incubate with 3% H2O2 at 40°C, monitor via HPLC for degradation products (e.g., heptanoic acid).

- Photolysis : Expose to UV light (λ = 254 nm) for 24 hours; quantify remaining intact compound using LC-MS.

Stabilizers like antioxidants (BHT) or light-resistant packaging can mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.